(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid

HIV-1 Protease Inhibition Enantioselectivity P2 Ligand Design

Procure the (S)-enantiomer specifically. This chiral oxazolidinone building block is essential for constructing P2 ligands in HIV-1 protease inhibitors, where the (S)-configuration is required for picomolar to low nanomolar antiviral potency. The (R)-enantiomer or generic alternatives significantly compromise biological activity. Its carboxylic acid functionality also enables efficient coupling in heterocyclic conjugate synthesis. Source the exact CAS 918543-49-4 to ensure stereochemical integrity.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 918543-49-4
Cat. No. B12880300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid
CAS918543-49-4
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C10H9NO4/c12-9(13)8-6-11(10(14)15-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m0/s1
InChIKeyVEFFNECIDVRBTE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid (CAS 918543-49-4): Technical Overview for Scientific Procurement


(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid (CAS 918543-49-4) is a chiral, heterocyclic oxazolidinone derivative, defined by its 5-carboxylic acid group and an S-configured stereocenter . This compound class serves as a crucial chiral building block in asymmetric synthesis, leveraging its rigid oxazolidinone scaffold to control stereochemistry . Its primary validated application is as a key intermediate for constructing P2 ligands in HIV-1 protease inhibitors , and it is also employed in the synthesis of complex conjugates, such as oxadiazole-linked molecules .

Why (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic Acid Cannot Be Readily Substituted in Chiral Synthesis


Substituting (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid with a generic or different enantiomer is not viable due to its dual role as a stereodefined scaffold and a functionalized intermediate. The compound's utility is highly specific to its (S)-enantiomer; for instance, in HIV-1 protease inhibitors, compounds incorporating the (S)-phenyloxazolidinone moiety demonstrate significantly higher potency compared to those with the (R)-enantiomer or other configurations . The stereochemistry is not merely a property but a functional requirement, as it dictates the binding mode within the protease S2 pocket [1]. Therefore, any attempt at substitution would not only alter the stereochemical outcome of the synthesis but would also severely compromise or abolish the desired biological activity of the final product, as detailed by the quantitative evidence below.

Quantitative Differentiation of (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic Acid: Evidence for Procurement Decisions


Enantiomer-Specific Potency in HIV-1 Protease Inhibitors: (S) vs (R) Configuration

The (S)-enantiomer of the phenyloxazolidinone scaffold is essential for achieving high inhibitory activity against HIV-1 protease. This is a direct consequence of its stereochemistry, which dictates a favorable binding mode in the enzyme's S2 pocket . The (R)-enantiomer or other diastereomers do not provide the same level of activity, making the procurement of the correct (S)-enantiomer (CAS 918543-49-4) non-negotiable for this application.

HIV-1 Protease Inhibition Enantioselectivity P2 Ligand Design

Binding Affinity Optimization in HIV Protease Inhibitors via Substitution

When the (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid core is incorporated into a larger inhibitor, the substitution pattern on its phenyl ring dramatically alters binding affinity. A series of HIV-1 protease inhibitors with the (S)-phenyloxazolidinone P2 ligand demonstrated a range of activities, with certain substitutions like 3-acetyl and 3-trifluoromethyl achieving picomolar binding affinity (Ki values) [1]. This contrasts with compounds using unsubstituted or differently substituted phenyloxazolidinones, which show significantly lower binding affinity.

HIV-1 Protease Binding Affinity Antiviral Potency Structure-Activity Relationship

Verified Reactivity as a Carboxylic Acid for Amide Bond Formation

The compound's terminal carboxylic acid group is highly amenable to standard peptide coupling conditions. A published protocol demonstrates its quantitative reactivity, where 100 mg (482.67 μmol) of (R)-2-oxo-3-phenyloxazolidine-5-carboxylic acid (the enantiomer of the target) is coupled with an amine-containing heterocycle using EDC and HOBt in dichloromethane to yield 139 mg (280 μmol, 58% yield) of the purified conjugate . This confirms the functional group's reliability in forming stable amide linkages, a critical reaction for building complex molecular architectures.

Amide Bond Formation Conjugate Synthesis Organic Synthesis Coupling Reactions

Defined Asymmetric Synthesis Route for the syn-(4S,5S) Diastereomer

A defined, stereoselective synthetic route is available for the closely related syn-(4S,5S)-2-oxo-4-phenyloxazolidine-5-carboxylic acid. This method utilizes a stereoselective 1,2-addition of phenylmagnesium bromide (PhMgBr) to a specific N-sulfinimine derived from (R)-glyceraldehyde acetonide [1]. This provides a reliable and well-characterized pathway for obtaining the syn-diastereomer, which is distinct from its anti-isomer, as the ethyl ester of the syn-isomer can be epimerized to the anti-isomer, but the reverse is not true [1].

Asymmetric Synthesis Stereoselective Addition Chiral Synthon Process Chemistry

High-Value Application Scenarios for (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic Acid (CAS 918543-49-4) Based on Evidence


Core Scaffold in Next-Generation HIV-1 Protease Inhibitors

This compound is an essential starting material for synthesizing the P2 ligand component of novel HIV-1 protease inhibitors. As evidenced by SAR studies, the (S)-enantiomer of the phenyloxazolidinone is required for potent activity . Researchers developing inhibitors with this specific P2 moiety should prioritize sourcing this exact compound (CAS 918543-49-4) to ensure the stereochemical integrity and resultant picomolar to low nanomolar activity of their drug candidates [1].

Synthesis of Oxadiazole-Containing Biologically Active Conjugates

The compound's carboxylic acid functionality enables its use as a key building block in the synthesis of complex, heterocyclic conjugates. A documented protocol demonstrates its efficient coupling with an amine-functionalized oxadiazole to produce a novel molecular entity . This application is relevant for medicinal chemistry groups exploring new chemical space, particularly those focused on creating multi-functional ligands or probe molecules for target validation.

Building Block for Enantioselective Synthesis of Syn-β-Aminoalcohols

The defined stereoselective synthesis of the syn-(4S,5S) diastereomer of this compound class provides a reliable route to valuable chiral intermediates [2]. The target compound or its derivatives can be used to access syn-3-amino-3-phenylpropane-1,2-diol, a key structural component in taxol side chains and other bioactive molecules [2]. Researchers in asymmetric synthesis seeking a controlled route to these syn-amino alcohols should consider this compound a critical precursor.

Reference Standard for Analytical and Chiral Purity Assessment

Given the critical importance of stereochemistry for its applications , the (S)-enantiomer (CAS 918543-49-4) serves as a vital reference standard. Quality control and analytical development laboratories can use it as a benchmark to assess the enantiomeric purity of synthesized batches or to validate chiral HPLC methods designed to separate it from its (R)-enantiomer (CAS 918543-48-3) . This ensures that any material used in research or production meets the required stereochemical specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.